molecular formula C17H15N3O5 B10876021 4-(4-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid

4-(4-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B10876021
M. Wt: 341.32 g/mol
InChI Key: JHENJAUVBYGEQE-UHFFFAOYSA-N
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Description

4-(4-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid is a complex organic compound that features a chromenyl group, a pyrazolyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and recyclable catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromenyl group can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The carbonyl groups present in the compound can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenyl group can yield chromone derivatives, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

4-(4-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-(4-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The chromenyl group can interact with various biological molecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, while the pyrazolyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid is unique due to the combination of the chromenyl and pyrazolyl groups within a single molecule, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H15N3O5

Molecular Weight

341.32 g/mol

IUPAC Name

4-[4-[(2-oxochromene-3-carbonyl)amino]pyrazol-1-yl]butanoic acid

InChI

InChI=1S/C17H15N3O5/c21-15(22)6-3-7-20-10-12(9-18-20)19-16(23)13-8-11-4-1-2-5-14(11)25-17(13)24/h1-2,4-5,8-10H,3,6-7H2,(H,19,23)(H,21,22)

InChI Key

JHENJAUVBYGEQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CN(N=C3)CCCC(=O)O

Origin of Product

United States

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